Cas no 108329-81-3 (Boc-Amino-4-carboxytetrahydrothiopyran)

Boc-Amino-4-carboxytetrahydrothiopyran 化学的及び物理的性質

名前と識別子

-

- 2H-Thiopyran-4-carboxylicacid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-

- 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic acid

- 4-N-Boc-Amino-4-Carboxytetrahydrothiopyran

- Boc-Amino-4-carboxytetrahydrothiopyran

- 4-(Boc-aMino)tetrahydrothiopyran-4-carboxylic acid

- Boc-4-aminotetrahydrothiopyran-4-carboxylic acid

- N-t-butoxycarbonyl-4-aminotetrahydrothiopyran-4-carboxylic acid

- 4-N-(TERT-BUTOXYCARBONYL)-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN

- 4-TERT-BUTOXYCARBONYLAMINO-TETRAHYDRO-THIOPYRAN-4-CARBOXYLIC ACID

- 2-((tert-butoxycarbonyl)amino)tetrahydro-2H-thiopyran-4-carboxylic acid

- 4-[(TERT-BUTOXYCARBONYL)AMINO]TETRAHYDRO-2H-THIOPYRAN-4-CARBOXYLIC ACID

- 4-N-BOC-Amino-4-carboxytetrahydrothiopyran,95%

- 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN 95%

- 4-((tert-Butoxycarbonyl)amino)tetrahydro-2H-thiopyran-4-carboxylic acid

- 4-{[(tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid

- SCHEMBL2085827

- AB12379

- AKOS013464690

- J-002117

- CS-0231107

- 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid, >=95.0% (TLC)

- FTTKMOOFKYOPQD-UHFFFAOYSA-N

- EN300-1071120

- 4-((tert-Butoxycarbonyl)amino)tetrahydro-2H-thiopyran-4-carboxylicacid

- DTXSID70361473

- 108329-81-3

- Z1200998688

- 2H-Thiopyran-4-carboxylicacid,4-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-

-

- MDL: MFCD02683142

- インチ: InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-11(8(13)14)4-6-17-7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)

- InChIKey: FTTKMOOFKYOPQD-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)NC1(CCSCC1)C(O)=O

計算された属性

- せいみつぶんしりょう: 261.10300

- どういたいしつりょう: 261.10347926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: -1

- トポロジー分子極性表面積: 78.5

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.2508 (rough estimate)

- ゆうかいてん: 170-174 °C

- 屈折率: 1.5500 (estimate)

- PSA: 100.93000

- LogP: 2.25240

- ようかいせい: 使用できません

Boc-Amino-4-carboxytetrahydrothiopyran セキュリティ情報

Boc-Amino-4-carboxytetrahydrothiopyran 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Boc-Amino-4-carboxytetrahydrothiopyran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1256304-100mg |

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid |

108329-81-3 | tech | 100mg |

$235 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1256304-1g |

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid |

108329-81-3 | tech | 1g |

$940 | 2024-06-07 | |

| TRC | B630198-100mg |

Boc-Amino-4-carboxytetrahydrothiopyran |

108329-81-3 | 100mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-1071120-2.5g |

4-{[(tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid |

108329-81-3 | 95.0% | 2.5g |

$923.0 | 2025-03-21 | |

| Enamine | EN300-1071120-1.0g |

4-{[(tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid |

108329-81-3 | 95.0% | 1.0g |

$470.0 | 2025-03-21 | |

| Enamine | EN300-1071120-5.0g |

4-{[(tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid |

108329-81-3 | 95.0% | 5.0g |

$1364.0 | 2025-03-21 | |

| Enamine | EN300-1071120-0.25g |

4-{[(tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid |

108329-81-3 | 95.0% | 0.25g |

$188.0 | 2025-03-21 | |

| Aaron | AR003KVD-1g |

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid |

108329-81-3 | 95% | 1g |

$672.00 | 2025-02-14 | |

| 1PlusChem | 1P003KN1-10g |

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid |

108329-81-3 | 95% | 10g |

$2564.00 | 2023-12-26 | |

| Enamine | EN300-1071120-5g |

4-{[(tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid |

108329-81-3 | 95% | 5g |

$1364.0 | 2023-10-28 |

Boc-Amino-4-carboxytetrahydrothiopyran 関連文献

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

Boc-Amino-4-carboxytetrahydrothiopyranに関する追加情報

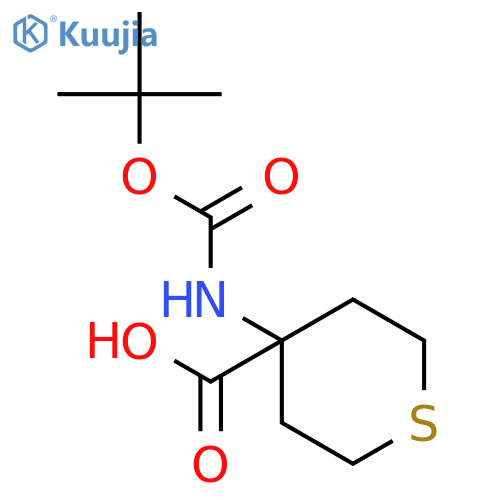

Introduction to Boc-Amino-4-carboxytetrahydrothiopyran (CAS No. 108329-81-3)

Boc-Amino-4-carboxytetrahydrothiopyran, with the chemical formula C₁₁H₁₅NO₅S, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound is widely recognized for its utility in the synthesis of complex molecules, particularly in the development of bioactive agents. The presence of both a Boc (tert-butoxycarbonyl) protecting group and an amino acid-like structure makes it a valuable intermediate in medicinal chemistry.

The compound's structure, featuring a tetrahydrothiopyran ring, contributes to its unique chemical properties and reactivity. This heterocyclic system is known for its stability and versatility in forming various chemical bonds, making it a preferred choice for synthetic chemists. The 4-carboxy substituent further enhances its utility by providing a site for further functionalization, enabling the construction of more intricate molecular frameworks.

In recent years, there has been a growing interest in tetrahydrothiopyran derivatives due to their potential biological activities. These compounds have been explored in various therapeutic areas, including anti-inflammatory, analgesic, and anticancer applications. The Boc-protected amino group in Boc-Amino-4-carboxytetrahydrothiyan serves as a crucial handle for selective deprotection, allowing chemists to introduce other functional groups without affecting the existing structure.

One of the most compelling aspects of Boc-Amino-4-carboxytetrahydrothiyan is its role in the synthesis of peptide mimetics. Peptide mimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor bioavailability and rapid degradation. The tetrahydrothiopyran ring can be incorporated into these mimetics to enhance their stability and binding affinity. Recent studies have demonstrated that derivatives of this compound can effectively interact with biological targets, making them promising candidates for drug development.

The synthesis of Boc-Amino-4-carboxytetrahydrothiyan typically involves multi-step organic reactions, starting from commercially available precursors. The process often requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with greater efficiency and scalability, which is crucial for industrial applications.

From a research perspective, Boc-Amino-4-carboxytetrahydrothiyan has been utilized in various innovative studies. For instance, researchers have explored its use as a building block in the construction of novel heterocyclic compounds with potential pharmacological properties. The ability to modify both the tetrahydrothiopyran ring and the amino acid-like moiety allows for extensive structural diversification, enabling the discovery of new bioactive molecules.

The compound's significance extends beyond academic research; it also finds applications in industrial settings where complex molecular architectures are required. For example, pharmaceutical companies often use Boc-Amino-4-carboxytetrahydrothiyan as an intermediate in the production of advanced active pharmaceutical ingredients (APIs). Its stability and reactivity make it an ideal candidate for large-scale synthesis.

In conclusion, Boc-Amino-4-carboxytetrahydrothiyan (CAS No. 108329-81-3) is a versatile and valuable compound in pharmaceutical chemistry. Its unique structure and functional groups make it indispensable in the synthesis of bioactive molecules, particularly in the development of peptide mimetics and other therapeutic agents. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow.

108329-81-3 (Boc-Amino-4-carboxytetrahydrothiopyran) 関連製品

- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)

- 93000-03-4((tert-Butoxycarbonyl)methionine)

- 5241-66-7(Boc-D-Met-OH)

- 16947-91-4((S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid)

- 1261434-35-8(2-(Trifluoromethyl)benzo[d]thiazol-4-ol)

- 2034423-38-4(2-bromo-5-methoxy-N-{5-methyl-2-phenyl-1,3oxazolo5,4-bpyridin-6-yl}benzamide)

- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

- 1092277-07-0(3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid)

- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)

- 2034577-03-0(1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)